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Compound of Interest

6-chloro-N-methyl-3-nitropyridin-2-
Compound Name:
amine

cat. No.: B1310508

An In-depth Technical Guide to the Chemical Properties of 6-chloro-N-methyl-3-nitropyridin-
2-amine

This guide provides a comprehensive overview of the chemical and physical properties,
synthesis, and applications of 6-chloro-N-methyl-3-nitropyridin-2-amine, a key intermediate
in the development of pharmaceuticals and other specialty chemicals. The information is
intended for researchers, scientists, and professionals in the field of drug development and
organic synthesis.

Core Chemical and Physical Properties

6-chloro-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative characterized
by the presence of chloro, methylamino, and nitro functional groups. These groups contribute
to its specific reactivity and utility as a chemical building block.[1] Its core identifiers and
computed physical properties are summarized below.
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Property Value Source
6-chloro-N-methyl-3-

IUPAC Name ) . ) [2]
nitropyridin-2-amine

CAS Number 33742-70-0 [2]

Molecular Formula CeHesCIN30O2 [2]

Molecular Weight 187.58 g/mol [2]

Exact Mass 187.0148541 Da [2]
2-METHYLAMINO-3-NITRO-6-
CHLOROPYRIDINE, 6-Chloro-

Synonyms [2]

2-(N-methylamino)-3-

nitropyridine

Computed Physicochemical Data

The following table summarizes key physicochemical properties computed through established

algorithms, which are valuable for predicting the compound's behavior in various chemical and

biological systems.

Computed Property Value Method/Source
XLogP3 (Lipophilicity) 2.5 PubChem (XLogP3 3.0)
Hydrogen Bond Donor Count 1 PubChem (Cactvs)
Hydrogen Bond Acceptor

4 PubChem (Cactvs)
Count
Rotatable Bond Count 1 PubChem (Cactvs)
Topological Polar Surface Area  70.7 A2 PubChem (Cactvs)

Experimental Physical Properties

Experimental data for the title compound are not widely published. However, data for the

closely related analogue, 6-chloro-3-nitropyridin-2-amine (CAS 27048-04-0), provides a useful

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/10750094
https://pubchem.ncbi.nlm.nih.gov/compound/10750094
https://pubchem.ncbi.nlm.nih.gov/compound/10750094
https://pubchem.ncbi.nlm.nih.gov/compound/10750094
https://pubchem.ncbi.nlm.nih.gov/compound/10750094
https://pubchem.ncbi.nlm.nih.gov/compound/10750094
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

reference.
Property Value Analogue Reference
] ] Not available (Analogue: 195-
Melting Point [3]

196 °C)

Not available (Analogue:
- Slightly soluble in water;
Solubility . [4][5]
soluble in DMSO and

chloroform)

Spectroscopic Data

While public databases do not contain detailed experimental spectra for 6-chloro-N-methyl-3-
nitropyridin-2-amine, spectral data (NMR, HPLC, LC-MS) may be available from commercial
suppliers.[6] Based on its structure, the following spectral characteristics can be predicted:

H NMR: Signals corresponding to the methyl protons (singlet), the amine proton (broad
singlet), and two distinct aromatic protons on the pyridine ring would be expected.

e 13C NMR: Six distinct carbon signals would be anticipated, including the methyl carbon and
the five carbons of the pyridine ring, each with a unique chemical shift influenced by the
attached functional groups.

» IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching
(around 3300-3500 cm~1), C-H stretching, aromatic C=C and C=N stretching, and strong
asymmetric and symmetric stretching of the nitro group (NO2) typically found in the 1550-
1500 cm~1 and 1360-1300 cm~1 regions.

o Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to
its monoisotopic mass (187.0148 Da), along with a characteristic isotopic pattern due to the
presence of a chlorine atom.

Synthesis Protocol
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A definitive experimental protocol for the synthesis of 6-chloro-N-methyl-3-nitropyridin-2-
amine is not detailed in the available literature. However, a highly probable synthetic route can
be derived from established procedures for analogous compounds, which utilize 2,6-dichloro-3-
nitropyridine as a common starting material.[4][7] The proposed method involves a
regioselective nucleophilic aromatic substitution (SNAr) reaction.

Proposed Experimental Protocol: Synthesis via SNAr

Reaction: 2,6-dichloro-3-nitropyridine reacts with methylamine, where the amino group
selectively displaces the chlorine atom at the 2-position, which is activated by the adjacent nitro
group.

Materials:

2,6-dichloro-3-nitropyridine

Methylamine (e.g., 40% solution in water or 2M solution in a solvent like THF or methanol)

Anhydrous solvent (e.g., ethanol, isopropanol, or 1,4-dioxane)

Base (optional, e.g., N,N-diisopropylethylamine (DIEA) or K2COs)
Procedure:

e Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser,
dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in the chosen anhydrous solvent.

o Reagent Addition: At room temperature, add the methylamine solution (1.5-2.0 eq.) to the
flask. If a base like DIEA is used, it can be added at this stage (2.0-3.0 eq.).[7]

o Reaction: Stir the reaction mixture. The reaction may proceed at room temperature over
several hours or may require heating to reflux to achieve completion.[4][7] Monitor the
reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed.

o Workup: After cooling to room temperature, remove the solvent under reduced pressure.
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o Purification: The resulting crude product can be purified by recrystallization from a suitable
solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the
pure 6-chloro-N-methyl-3-nitropyridin-2-amine.

Reaction Setup

Dissolve 2,6-dichloro-3-nitropyridine

in anhydrous solvent

Reaction

Add Methylamine Solution
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Caption: Proposed workflow for the synthesis of the title compound.

Applications in Drug Development and Research

6-chloro-N-methyl-3-nitropyridin-2-amine is not typically an active pharmaceutical ingredient
(API) itself but serves as a crucial and versatile intermediate in the synthesis of complex
bioactive molecules.[1] Its chemical structure, featuring multiple reactive sites, makes it an ideal
scaffold for building drug candidates.

Role as a Kinase Inhibitor Scaffold

The "6-chloro-3-nitropyridine” moiety is a recognized electrophilic "warhead" in medicinal
chemistry, particularly for designing targeted covalent inhibitors of protein kinases.[7] Kinases
are critical components of cellular signaling pathways, and their dysregulation is implicated in
diseases like cancer and inflammatory conditions.

The key features contributing to this role are:

» Electrophilicity: The electron-withdrawing nitro group activates the pyridine ring, making the
chlorine atom at the 6-position susceptible to nucleophilic attack by amino acid residues like
cysteine.

o Covalent Bonding: This reactivity can be exploited to form an irreversible covalent bond with
a cysteine residue in the active site of a target kinase, leading to potent and prolonged
inhibition.[7]

» Structural Conformation: The nitro group can form an intramolecular hydrogen bond with the
amine's hydrogen, which helps to promote a planar and reactive conformation favorable for
binding within the kinase hinge region.[7]

This compound and its derivatives have been utilized as intermediates in the synthesis of
inhibitors for several important kinases, including:

e Monopolar spindle 1 (MPS1) kinase[7]
e Janus kinase 2 (JAK2)[8]

e Glycogen synthase kinase 3 (GSK3)[8]
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e p70S6Kp kinase[8]
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Caption: Role as a building block for kinase inhibitor synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.nbinno.com/article/other-organic-chemicals/mastering-organic-synthesis-6-chloro-2-methyl-3-nitropyridine-ey
https://pubchem.ncbi.nlm.nih.gov/compound/10750094
https://pubchem.ncbi.nlm.nih.gov/compound/10750094
http://www.enaochem.com/product-details/6-chloro-3-nitropyridin-2-amine-cas-no-27048-04-0/
http://www.enaochem.com/product-details/6-chloro-3-nitropyridin-2-amine-cas-no-27048-04-0/
https://www.echemi.com/products/pd180630107867-2-amino-6-chloro-3-nitropyridine.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0245762.htm
https://www.bldpharm.com/products/33742-70-0.html
https://www.mdpi.com/1422-8599/2021/1/M1181
https://www.mdpi.com/1422-8599/2021/1/M1181
https://www.mdpi.com/1424-8247/18/5/692
https://www.benchchem.com/product/b1310508#6-chloro-n-methyl-3-nitropyridin-2-amine-chemical-properties
https://www.benchchem.com/product/b1310508#6-chloro-n-methyl-3-nitropyridin-2-amine-chemical-properties
https://www.benchchem.com/product/b1310508#6-chloro-n-methyl-3-nitropyridin-2-amine-chemical-properties
https://www.benchchem.com/product/b1310508#6-chloro-n-methyl-3-nitropyridin-2-amine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1310508?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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